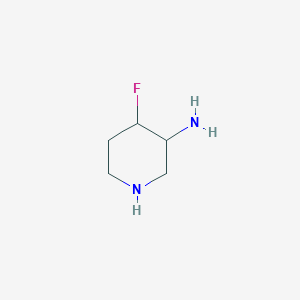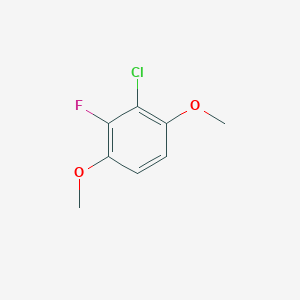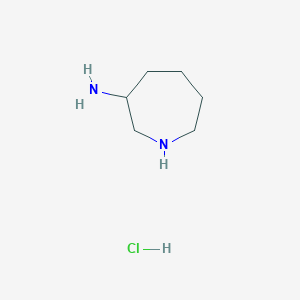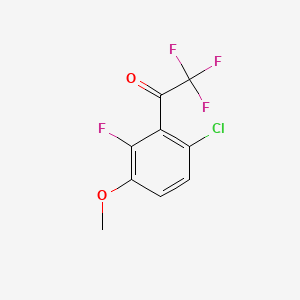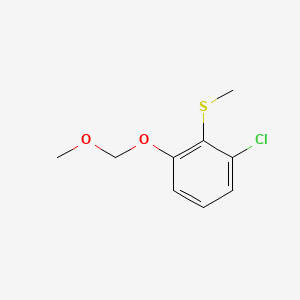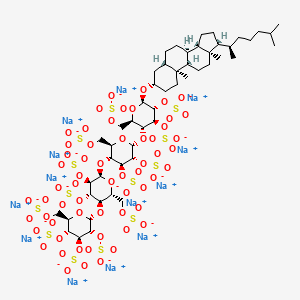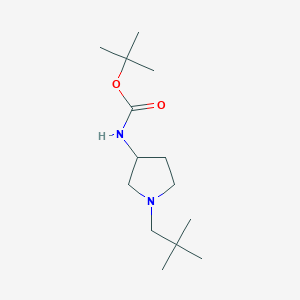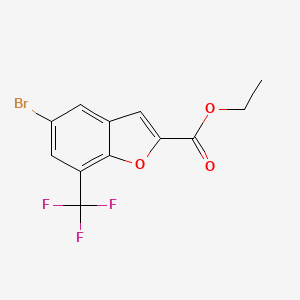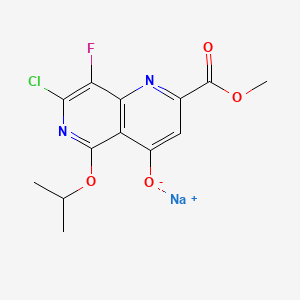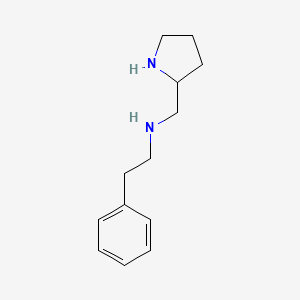![molecular formula C13H18N2 B14773651 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline](/img/structure/B14773651.png)
4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,6-Dimethyl-3-azabicyclo[310]hexan-3-yl)aniline is a complex organic compound featuring a bicyclic structure with nitrogen and aniline functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline typically involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis. One common method employs Ru (II) catalysis, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The process optimization focuses on improving yields, reducing reaction times, and minimizing the use of expensive reagents. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or hydrocarbons.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives
科学研究应用
4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The aniline group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins .
相似化合物的比较
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A key intermediate in the synthesis of the target compound.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: Another bicyclic compound with similar structural features .
Uniqueness: 4-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline is unique due to its combination of a bicyclic structure with an aniline group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC 名称 |
4-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)aniline |
InChI |
InChI=1S/C13H18N2/c1-13(2)11-7-15(8-12(11)13)10-5-3-9(14)4-6-10/h3-6,11-12H,7-8,14H2,1-2H3 |
InChI 键 |
XHHAITOXQZVVHR-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2C1CN(C2)C3=CC=C(C=C3)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


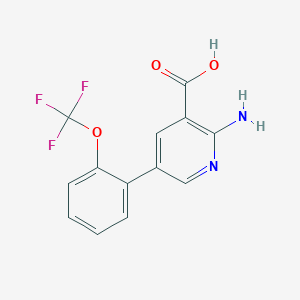
![Methyl 2-[2-[6-(2-hydroxyphenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate](/img/structure/B14773593.png)
![trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14773598.png)
